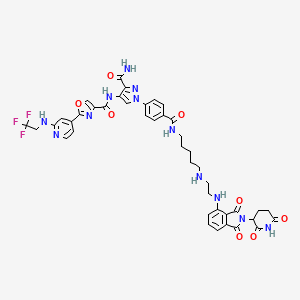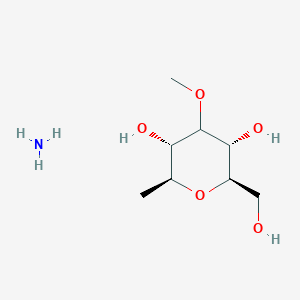
azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol is a complex organic compound with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol typically involves multi-step organic reactions. The process begins with the selection of appropriate starting materials, which are then subjected to various chemical transformations, such as hydroxylation, methylation, and methoxylation, under controlled conditions. The reaction conditions, including temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves the use of advanced techniques such as chromatography and crystallization to purify the compound. Quality control measures are implemented to ensure consistency and compliance with regulatory standards.
化学反应分析
Types of Reactions
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce primary or secondary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.
科学研究应用
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding to enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo chemical transformations also contributes to its diverse mechanisms of action.
相似化合物的比较
Azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substitution patterns of the functional groups.
Other oxane derivatives: Compounds with the oxane ring structure but different functional groups, such as hydroxyl, methoxy, or methyl groups, can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C8H19NO5 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC 名称 |
azane;(2R,3R,5S,6S)-2-(hydroxymethyl)-4-methoxy-6-methyloxane-3,5-diol |
InChI |
InChI=1S/C8H16O5.H3N/c1-4-6(10)8(12-2)7(11)5(3-9)13-4;/h4-11H,3H2,1-2H3;1H3/t4-,5+,6-,7+,8?;/m0./s1 |
InChI 键 |
MHOWZJHRQQYJNE-PBNPHNCBSA-N |
手性 SMILES |
C[C@H]1[C@@H](C([C@@H]([C@H](O1)CO)O)OC)O.N |
规范 SMILES |
CC1C(C(C(C(O1)CO)O)OC)O.N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide](/img/structure/B15073184.png)
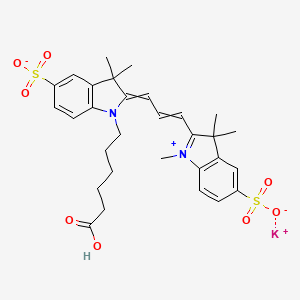
![6,6,15,15,24,24-hexamethyl-5,7,14,16,23,25-hexaoxaheptacyclo[18.7.0.02,10.04,8.011,19.013,17.022,26]heptacosa-1(27),2,4(8),9,11,13(17),18,20,22(26)-nonaene](/img/structure/B15073190.png)
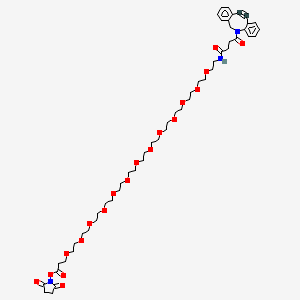
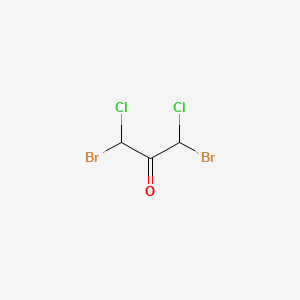
![4,4'-(7,8-Dihydro-21H,23H-porphine-5,15-diyl)bis[benzoic acid]](/img/structure/B15073205.png)
![14,15-Dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(30),2,4,6,8,10,13,15,17(31),18,20(32),21,23,25,28,33-hexadecaene-12,27-dione](/img/structure/B15073210.png)
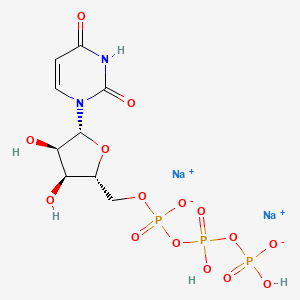
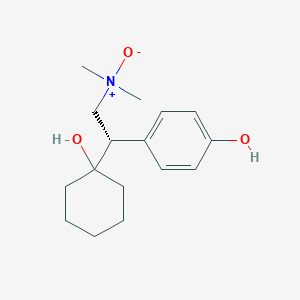
![[1-Hexadecoxy-3-(2,2,2-trifluoroethoxy)propan-2-yl] hydroxymethyl hydrogen phosphate](/img/structure/B15073242.png)
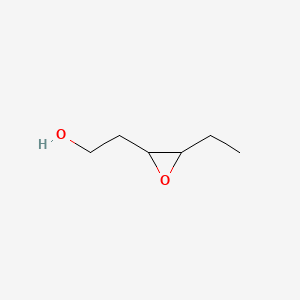
![methyl 2-[[2-(1-methoxyindol-3-yl)acetyl]amino]benzoate](/img/structure/B15073255.png)
